Cassipourol

cytotoxicity A2780 ovarian cancer natural product

Cassipourol is a naturally occurring monocyclic diterpene alcohol classified within the retinoid chemical class, with the molecular formula C20H38O and a molecular weight of 294.5 g/mol. The compound was first isolated from the Madagascar rainforest plant Cassipourea madagascariensis and has since been identified in additional species including Piper crocatum (red betel) and Croton funckianus.

Molecular Formula C20H38O
Molecular Weight 294.5 g/mol
Cat. No. B1251108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCassipourol
Synonymscassipourol
Molecular FormulaC20H38O
Molecular Weight294.5 g/mol
Structural Identifiers
SMILESCC1CCCC(C1CCC(C)CCCC(=CCO)C)(C)C
InChIInChI=1S/C20H38O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h13,16,18-19,21H,6-12,14-15H2,1-5H3/b17-13+/t16?,18-,19-/m0/s1
InChIKeyUDNYCQANCWSNDB-MBNCDAFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cassipourol Procurement Guide: Source, Purity, and Baseline Characterization for the Retinoid-Class Diterpene


Cassipourol is a naturally occurring monocyclic diterpene alcohol classified within the retinoid chemical class, with the molecular formula C20H38O and a molecular weight of 294.5 g/mol. The compound was first isolated from the Madagascar rainforest plant Cassipourea madagascariensis and has since been identified in additional species including Piper crocatum (red betel) and Croton funckianus. Structurally, it features a trimethylcyclohexyl ring system linked to a non-2-en-1-ol chain, with two defined stereocenters at C-1 and C-6 (1S,6S configuration). Its unique 2D structure was confirmed through comprehensive 1D and 2D NMR spectroscopy (COSY, HMQC, HMBC) and high-resolution mass spectrometry. For procurement, a purity of ≥95% is standard, with analytical confirmation typically provided by HPLC, 1H NMR, and MS. This baseline establishes cassipourol as a well-characterized scaffold for antifungal, cytotoxic, and enzyme inhibition research applications, with traceable sourcing from authenticated plant materials [1][2].

Why Generic Retinoid or Diterpene Substitution Cannot Replace Cassipourol in Targeted Research


The monocyclic diterpene scaffold of cassipourol is chemically distinct from linear phytol-based or polycyclic triterpenoid structures, yet it is frequently misclassified as interchangeable with common retinoids or generic diterpene alcohols. However, cassipourol's specific trimethylcyclohexyl moiety and C-2/C-3 (E)-olefin geometry dictate a unique 3D molecular shape that drives its differential binding to fungal CYP51 and other key targets. Substitution with the closely related analog cassipouryl acetate (the C-15 acetyl ester) yields a measurable but distinct shift in bioactivity profile, while substitution with phytol—a common acyclic diterpene alcohol—results in a dramatic loss of target engagement as demonstrated by comparative in silico docking. Even among co-isolated compounds from the same plant source, cassipourol demonstrates quantifiably superior cytotoxicity. Therefore, generic replacement without structural verification will introduce uncontrolled variables that fundamentally compromise experimental reproducibility and data validity in antifungal, anticancer, and target-based inhibition studies [1].

Cassipourol Evidence Guide: Quantified Differentiation Against Key Comparators


Cytotoxicity Against Ovarian Cancer: Cassipourol vs. Cassipouryl Acetate vs. Co-Isolated Triterpenoids

In a controlled bioassay using the A2780 human ovarian cancer cell line, cassipourol demonstrated approximately 14% greater cytotoxic potency than its closest natural analog, cassipouryl acetate, and was significantly more active than the three co-isolated known compounds. The IC50 values, determined under identical experimental conditions by the Virginia Polytechnic Institute and State University protocol, position cassipourol as the most potent compound within this isolation series. The activity was classified as 'moderate' within the context of the assay system (actinomycin D IC50 = 1-3 ng/mL as positive control) [1].

cytotoxicity A2780 ovarian cancer natural product

In Silico CYP51 Binding Affinity: Cassipourol vs. Fluconazole Molecular Docking

Although cassipourol exhibits a higher in vitro MIC (625 µg/mL) relative to fluconazole against Candida albicans, molecular docking revealed that cassipourol's predicted binding affinity for the essential fungal enzyme CYP51 (14α-demethylase) is substantially greater than that of fluconazole. The computational analysis, performed using AutoDock 4.0 against the CYP51 crystal structure (PDB: 5TZ1), indicates a more favorable binding energy and a lower predicted inhibition constant for cassipourol. This differential suggests that cassipourol engages CYP51 with distinct binding interactions compared to the triazole class, warranting further structure-activity relationship (SAR) exploration independent of direct MIC potency [1].

antifungal molecular docking CYP51

Multi-Target Fungal Enzyme Binding Profile: Cassipourol vs. Fluconazole and Phytol

Cassipourol's predicted binding landscape across five critical C. albicans targets reveals a multi-target engagement profile distinct from both fluconazole and the acyclic diterpene phytol. Cassipourol demonstrated superior binding to SAP5 (secreted aspartic protease 5, a virulence factor), GGTase (geranylgeranyltransferase-I), DHFR (dihydrofolate reductase), and CYP51. In contrast, phytol exhibited substantially weaker binding across all targets except DHFR, highlighting the critical role of cassipourol's cyclic structure for multi-target interaction. This profile supports the compound's potential as a scaffold for polypharmacological antifungal development, a profile not observed with linear terpenoid alternatives [1].

multi-target inhibition antifungal target docking

Predicted Drug-Likeness and ADMET Profile: Cassipourol vs. Cassipouryl Formate

Computational ADMET profiling indicates that cassipourol meets key drug-likeness criteria including Lipinski's Rule of Five, while its formate ester analog (cassipouryl formate) shows a distinct ADMET fingerprint. Cassipourol is predicted to have high human intestinal absorption (98.5%), Caco-2 permeability (74.4%), and blood-brain barrier penetration (95.0%), with a predicted non-inhibitory profile for P-glycoprotein. These parameters, combined with the compound's XlogP of 7.5 and 8 rotatable bonds, suggest that the free alcohol form possesses a balance of lipophilicity and flexibility that supports further medicinal chemistry optimization, whereas the ester analog may present altered permeability and metabolic liability due to esterase susceptibility [1][2].

ADMET drug-likeness oral bioavailability

Biosynthetic Source Diversity: Cassipourol from Piper crocatum as a Novel Isolation Source

Cassipourol was initially reported exclusively from Cassipourea madagascariensis (Rhizophoraceae), a Madagascar rainforest endemic. However, recent bioactivity-guided isolation identified cassipourol as a major antifungal constituent in Piper crocatum (red betel, Piperaceae) leaves, a plant widely cultivated in Southeast Asia with an established ethnopharmacological history for treating oral candidiasis. This broadened taxonomic distribution—from a single endemic African shrub to a commercially cultivated Asian medicinal plant—substantially diversifies the raw material supply chain for cassipourol isolation, reducing reliance on a single, geographically restricted source. The Piper crocatum isolation also confirmed the compound's presence using modern 1D/2D NMR and MS data, ensuring structural fidelity [1].

natural product sourcing isolation source supply chain

Cassipourol Application Scenarios: Where Quantitative Differentiation Drives Research Decisions


Target-Based Antifungal Drug Discovery Using CYP51 as a Non-Azole Scaffold

Cassipourol is strategically selected for antifungal programs targeting CYP51 in azole-resistant Candida species. Its predicted binding affinity to CYP51 (-8.02 kcal/mol) exceeds that of fluconazole (-6.77 kcal/mol), indicating a structurally distinct binding mode that may circumvent established azole resistance mutations. Researchers can use cassipourol as a validated starting scaffold for medicinal chemistry optimization, leveraging its drug-likeness-compliant ADMET profile (Caco-2 permeability 74.4%; oral bioavailability predicted at 68.6%) to design analogs that retain CYP51 binding while improving in vitro MIC potency beyond the current 625 µg/mL baseline [1].

Multi-Target Antifungal Polypharmacology in Virulence Factor Research

Studies investigating simultaneous inhibition of fungal virulence factors and biosynthetic enzymes utilize cassipourol for its demonstrated engagement of SAP5 (-6.11 kcal/mol) and GGTase (-7.80 kcal/mol) in addition to CYP51. This multi-target fingerprint is not achieved by fluconazole (SAP5 -5.25, GGTase -5.25 kcal/mol) and is absent in the acyclic analog phytol. Cassipourol thus enables investigations into polypharmacological approaches aimed at reducing the probability of resistance development in Candida albicans, providing a single-compound tool for probing interconnected virulence and biosynthetic pathways [1].

Ovarian Cancer Cytotoxicity Screening with a Structurally Authenticated Natural Product

For natural product-based anticancer screening, cassipourol (IC50 2.4 µg/mL, A2780) serves as a structurally verified, moderately active diterpene control. Its quantifiable activity differential relative to cassipouryl acetate (IC50 2.8 µg/mL) and co-isolated triterpenoids (IC50 8.7–16.4 µg/mL) makes it suitable for use as a reference standard in chromatographic purity verification and bioassay calibration. Procurement from authenticated Piper crocatum extracts ensures batch-to-batch consistency that is not achievable when sourcing from less accessible C. madagascariensis populations [2].

Natural Product Supply Chain Diversification and Sourcing Validation

Industrial natural product suppliers and CROs seeking to diversify sourcing for diterpene libraries procure cassipourol from Piper crocatum—a cultivated Southeast Asian medicinal plant—rather than relying exclusively on the wild-harvested Madagascar endemic Cassipourea madagascariensis. This dual-source capability mitigates geopolitical or ecological supply risks and supports consistent large-scale extraction. The validated isolation protocol and NMR characterization from the 2025 study provide the analytical framework for quality control across batches, enabling reliable procurement for long-term research programs [2].

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